molecular formula C24H26N2S B11622095 1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea

Cat. No.: B11622095
M. Wt: 374.5 g/mol
InChI Key: LAMICQSYWUVHKA-UHFFFAOYSA-N
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Description

    1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea: is a chemical compound with the linear formula . It belongs to the class of thioureas and features a benzyl group, a phenyl group, and a propan-2-yl (isopropyl) group attached to the central thiourea moiety.

  • Thioureas are known for their diverse biological activities, including potential as enzyme inhibitors, anticancer agents, and antioxidants.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it can be synthesized through various methods, such as condensation reactions involving benzylamines and phenylisothiocyanate.
    • Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and purity.
  • Chemical Reactions Analysis

      Oxidation: Thioureas can undergo oxidation to form disulfides.

      Substitution: The benzyl and phenyl groups can be substituted under appropriate conditions.

      Common Reagents: Reagents like hydrogen peroxide (for oxidation) and alkyl halides (for substitution) may be employed.

      Major Products: The major products depend on the specific reaction conditions and substituents involved.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers have explored thioureas as potential acetylcholinesterase (AChE) inhibitors, similar to donepezil (used in Alzheimer’s disease treatment).

      Anticancer Properties: Some derivatives exhibit strong cytotoxicity against human cancer cell lines.

      Other Biological Activities: Further studies are needed to explore its potential in other areas, such as antimicrobial or anti-inflammatory effects.

  • Mechanism of Action

    • The exact mechanism remains elusive, but AChE inhibition could contribute to cognitive enhancement.
    • Investigating its interactions with molecular targets and pathways would provide valuable insights.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H26N2S

    Molecular Weight

    374.5 g/mol

    IUPAC Name

    1-benzyl-3-phenyl-1-[(4-propan-2-ylphenyl)methyl]thiourea

    InChI

    InChI=1S/C24H26N2S/c1-19(2)22-15-13-21(14-16-22)18-26(17-20-9-5-3-6-10-20)24(27)25-23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27)

    InChI Key

    LAMICQSYWUVHKA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

    Origin of Product

    United States

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